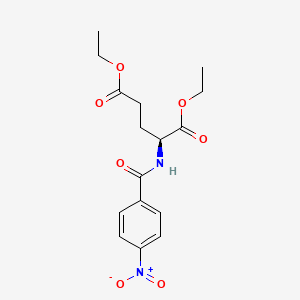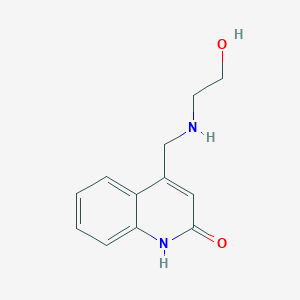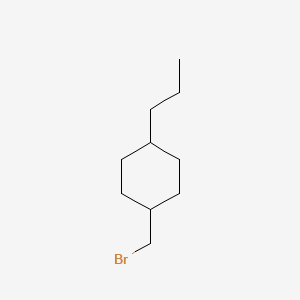
1-(Bromomethyl)-4-propyl-trans-cyclohexane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of an appropriate precursor with a brominating agent . For example, the synthesis of bromomethyl cyclopropane involves the reaction of an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Applications De Recherche Scientifique
Highly Substituted Cyclohexanes Synthesis
The study by Hofmann et al. (2006) explores the synthesis of highly substituted cyclohexanes, such as 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, which include compounds related to "1-(Bromomethyl)-4-propyl-trans-cyclohexane." These compounds exhibit strong proximity effects influencing their reactivity, offering insights into the synthetic access and potential applications of such structures in chemical synthesis Hofmann, A., Ren, R., Lough, A., & Fekl, U. (2006). Tetrahedron Letters, 47, 2607-2610.
Bromination of Exocyclic Olefins
Carman, Hansford, and Kennard (2000) discuss the bromination of methylene groups exocyclic to cyclohexyl systems, resulting in the formation of significant quantities of tribromides. This research demonstrates the reactivity of cyclohexane derivatives upon bromination, relevant to understanding the chemical behavior of "1-(Bromomethyl)-4-propyl-trans-cyclohexane" and its applications in synthesizing brominated compounds Carman, R., Hansford, K., & Kennard, C. (2000). Australian Journal of Chemistry, 53, 439-442.
Reactions with Zinc and Arylmethylene Cyclohexanones
Kirillov et al. (2012) investigated the reactions of methyl 1-bromocycloalkanecarboxylates with zinc and 2,6-bis(arylmethylene)cyclohexanones. This study provides insights into the synthesis of complex cyclohexane derivatives, potentially opening new pathways for the application of "1-(Bromomethyl)-4-propyl-trans-cyclohexane" in the creation of novel chemical entities Kirillov, N. F., Gavrilov, A. G., Vasyanin, A. N., Shurov, S., Vakhrin, M. I., & Slepukhin, P. S. (2012). Russian Journal of General Chemistry, 82, 289-293.
Liquid Crystalline Cyclohexene and Cyclohexane Derivatives
Bezborodov, Lapanik, and Sasnouski (2002) detailed the synthesis and transformation of cyclohex-2-enones into liquid crystalline cyclohexene and cyclohexane derivatives. This research underscores the potential of cyclohexane-based compounds, like "1-(Bromomethyl)-4-propyl-trans-cyclohexane," in the development of new materials for liquid crystal technology Bezborodov, V., Lapanik, V., & Sasnouski, G. (2002). Liquid Crystals, 29, 521-527.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-4-propylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUWTRXUMODLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991860 | |
| Record name | 1-(Bromomethyl)-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71458-12-3 | |
| Record name | 1-(Bromomethyl)-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



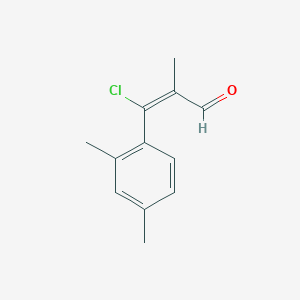
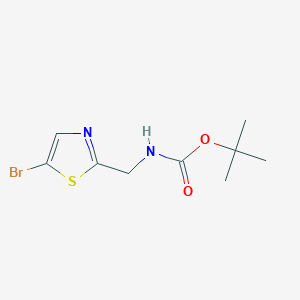
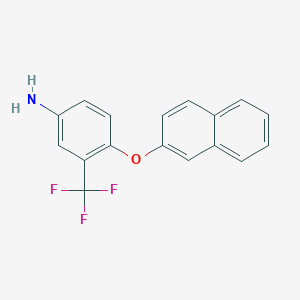
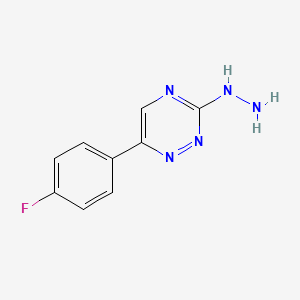

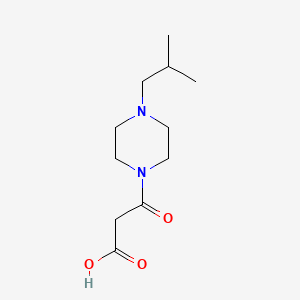

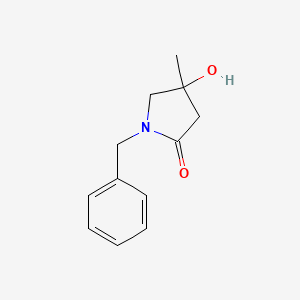


![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)
